

Vecabrutinib in vitro assay protocols primary CLL cells

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Compound Focus: Vecabrutinib

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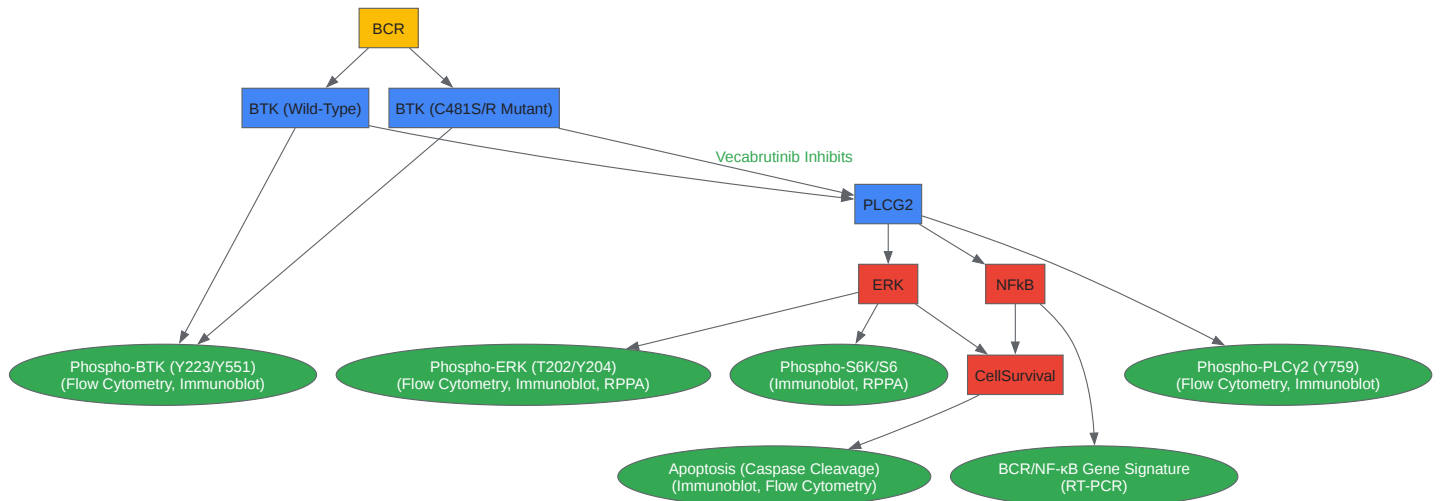
Introduction to Vecabrutinib and Its Mechanism

Vecabrutinib is a selective, **non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor** developed to overcome resistance to covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) in B-cell malignancies like CLL [1] [2]. Its primary mechanism involves potent inhibition of both wild-type BTK and BTK with mutations at the cysteine 481 residue (e.g., C481S, C481R), which prevent covalent binding of earlier-generation inhibitors [1] [3]. **Vecabrutinib** also inhibits IL-2-inducible T-cell kinase (ITK), potentially modulating the tumor microenvironment [3].

The following experimental workflows and protocols provide a framework for evaluating **vecabrutinib's** activity in primary CLL cells.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the core B-cell receptor (BCR) signaling pathway targeted by **vecabrutinib** and the key experimental readouts for assessing its effects.



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Key In Vitro Assays and Quantitative Data

The table below summarizes the key experimental findings and quantitative data for **vecabrutinib** from preclinical studies.

Assay Category	Key Findings	Experimental System	Quantitative Results (IC ₅₀ , Concentration)
Biochemical BTK Inhibition	Potent inhibition of WT and C481-mutant BTK [1]	Direct kinase assay	IC ₅₀ = 3 nM for WT BTK [1]
BCR Signaling Inhibition (Phosphoprotein)	Inhibition of BTK phosphorylation at Y223/Y551 and downstream PLCγ2, ERK [1]	Ramos Burkitt lymphoma cells; MEC-1 CLL cells (WT & C481S/R BTK)	IC ₅₀ = 13 ± 6 nM for pPLCG2 [1]; Effective at 0.1 - 1 μM [1]
Pathway & Protein Profiling	Decreased pERK, pS6K; Altered SHP-2, STAT3 phosphorylation [1]	Reverse-Phase Protein Array (RPPA) in MEC-1 cells	1 μM vecabrutinib [1]
Primary CLL Cell Death	Induction of apoptosis; Higher in BTK-WT than C481-mutant samples [1]	Primary CLL cells (n=5) ex vivo	0-21% apoptosis at 24h (1 μM) [1]
Pharmacodynamic Cytokines	Sustained reduction of CCL3, CCL4, TNFα [2]	Patient serum (Phase 1b trial)	34-62% reduction (CCL3) at ≥246 mg BID [2]

Detailed Protocol: BCR Signaling Inhibition in Primary CLL Cells

This protocol measures **vecabrutinib**'s effect on BCR pathway phosphoproteins in primary CLL cells.

Materials

- **Primary CLL Cells:** Isolated from patient peripheral blood using Ficoll density gradient centrifugation and CD19+ selection (MACS columns) [1] [4].
- **Vecabrutinib:** Prepare a 10 mM stock solution in DMSO. Use working concentrations (e.g., 0.01 μM to 1 μM) with a DMSO vehicle control [1].
- **Stimulation Reagent:** Anti-IgM (for BCR cross-linking) [4].
- **Lysis Buffer:** RIPA buffer supplemented with protease and phosphatase inhibitors.

- **Antibodies:** Anti-pBTK (Y223/Y551), anti-pPLCG2 (Y759), anti-pERK (T202/Y204), anti-pS6 (S235/S236), and corresponding total protein antibodies [1] [4].

Procedure

- **Cell Preparation:** Isolate and suspend primary CLL cells at $5-10 \times 10^6$ cells/mL in complete culture medium [1] [4].
- **Drug Pre-treatment:** Incubate cells with **vecabrutinib** (0.01 μ M - 1 μ M) or vehicle control (DMSO) for 2-4 hours [1].
- **BCR Stimulation:** Stimulate cells with anti-IgM (e.g., 10 μ g/mL for 15 minutes) to activate the BCR pathway [4].
- **Cell Lysis:** Pellet cells and lyse using ice-cold lysis buffer.
- **Immunoblotting:**
 - Separate proteins (20-40 μ g per lane) by SDS-PAGE.
 - Transfer to PVDF membrane.
 - Block and incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
 - Incubate with HRP-conjugated secondary antibodies.
 - Detect using chemiluminescence [1].
- **Flow Cytometry (as an alternative):**
 - After stimulation, fix cells with 4% paraformaldehyde.
 - Permeabilize with 80% ethanol at -20°C.
 - Stain with Alexa Fluor 488-conjugated phospho-specific antibodies.
 - Acquire on a flow cytometer and analyze using FlowJo software [4].

Data Analysis

- Quantify band density (Immunoblot) or median fluorescence intensity (Flow Cytometry).
- Normalize phospho-protein levels to total protein and vehicle control.
- Calculate percentage inhibition relative to stimulated, untreated controls.

Detailed Protocol: Assessment of Apoptosis and Cell Viability

This protocol evaluates the direct cytotoxic effects of **vecabrutinib** on primary CLL cells.

Materials

- **Primary CLL Cells:** Prepared as above.
- **Vecabrutinib:** 10 mM stock in DMSO.
- **Annexin V / Propidium Iodide (PI) Kit:** For apoptosis detection by flow cytometry.
- **Antibodies:** Anti-cleaved Caspase-7 (for immunoblot) [1].

Procedure

- **Cell Treatment:** Seed primary CLL cells ($1-2 \times 10^6$ cells/mL) and treat with **vecabrutinib** ($0.1 \mu\text{M} - 1 \mu\text{M}$) or DMSO control for 24-48 hours [1].
- **Apoptosis by Flow Cytometry:**
 - Harvest cells and wash with PBS.
 - Stain with Annexin V-FITC and PI according to kit instructions.
 - Analyze by flow cytometry within 1 hour.
- **Apoptosis by Immunoblot:**
 - After treatment, lyse cells and perform immunoblotting as described above.
 - Probe with anti-cleaved Caspase-7 antibody (1:1000 dilution) [1].

Data Analysis

- For flow cytometry: Calculate the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.
- For immunoblot: Assess the presence and intensity of cleaved Caspase-7 bands.

Critical Experimental Considerations and Troubleshooting

- **BTK Occupancy vs. Functional Inhibition:** While **vecabrutinib** achieves high BTK occupancy, its functional inhibition can be variable. Always correlate occupancy (if measured) with downstream phosphoprotein readouts like pERK and pS6 [1] [2].
- **Inter-patient Variability:** Responses in primary CLL cells can vary significantly based on genetic background (e.g., BTK mutation status, TP53 status). Use a panel of patient samples and stratify results by these genetic markers [1] [2].

- **Limited Direct Cytotoxicity: Vecabrutinib** as a single agent may induce only modest apoptosis (0-21% in 24h) in primary CLL cells ex vivo. Signaling inhibition (phosphoprotein knockdown) is often a more robust and reliable pharmacodynamic endpoint than immediate cell death in this setting [1].
- **Combination Strategies:** Given the limited single-agent cytotoxicity in some models, consider testing **vecabrutinib** in combination with other agents like the BCL-2 inhibitor venetoclax, which has shown augmented efficacy in preclinical models [3].

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